molecular formula C22H25N3O4 B4045734 1-(4-Methoxyphenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B4045734
M. Wt: 395.5 g/mol
InChI Key: JNTDKGSHLCDSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-methoxyphenyl)-3-[4-(3-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is 395.18450629 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

G Protein-Biased Dopaminergics

1,4-Disubstituted aromatic piperazines, like the molecule , are recognized by aminergic G protein-coupled receptors. These structures can function as dopamine receptor partial agonists, favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This property has potential therapeutic applications, such as demonstrating antipsychotic activity in vivo (Möller et al., 2017).

Structural Characterization

The compound has been synthesized and structurally characterized, revealing properties such as its crystal structure and stability. This information is crucial for understanding its behavior and potential applications in various fields, including materials science and pharmaceuticals (Zhang et al., 2007).

Cardiovascular Therapeutics

Compounds with a similar structure have shown significant antiarrhythmic and antihypertensive activities, suggesting potential use in treating cardiovascular diseases. Their pharmacological effects are believed to be related to alpha-adrenolytic properties, highlighting the importance of the 1-phenylpiperazine moiety with specific substituents (Malawska et al., 2002).

Neurotransmitter Study with PET

The compound and its derivatives have been used in research involving positron emission tomography (PET) to study serotonergic neurotransmission. This application is vital for understanding brain function and could be instrumental in neurological and psychiatric research (Plenevaux et al., 2000).

Antimicrobial Activities

Some derivatives of the compound have shown antimicrobial activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents, which is particularly significant in the context of increasing antibiotic resistance (Bektaş et al., 2010).

HIV-1 Reverse Transcriptase Inhibition

Analogues of the molecule have been synthesized and evaluated for inhibiting HIV-1 reverse transcriptase. This research is crucial for developing treatments for HIV/AIDS, demonstrating the compound's potential impact in virology and pharmacotherapy (Romero et al., 1994).

Selective Bacterial Persister Eradication

A specific derivative was found to selectively kill bacterial persisters, which are known to tolerate antibiotic treatment. This finding is significant for addressing chronic bacterial infections and could lead to the development of more effective antibacterial therapies (Kim et al., 2011).

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-28-18-8-6-16(7-9-18)25-21(26)15-20(22(25)27)24-12-10-23(11-13-24)17-4-3-5-19(14-17)29-2/h3-9,14,20H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTDKGSHLCDSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.